N'-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
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Overview
Description
N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of 4-chloro-N’-[2-(1H-pyrrol-1-yl)benzoyl]benzohydrazide are the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
The compound interacts with its targets by binding to the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This binding inhibits the normal functioning of these enzymes, leading to disruption in bacterial growth and proliferation .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase affects the fatty acid synthesis pathway in bacteria, leading to an inability to produce essential lipids . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway , which is vital for the synthesis of nucleotides in bacteria .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and proliferation . This is due to the disruption of essential biochemical pathways in the bacteria caused by the inhibition of the Enoyl ACP Reductase and DHFR enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide: can be compared with other hydrazides, such as:
Uniqueness
The presence of the 4-chlorobenzoyl group and the pyrrole ring in N’-(4-chlorobenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide may confer unique chemical and biological properties, such as increased stability or specific interactions with biological targets.
Properties
IUPAC Name |
N'-(4-chlorobenzoyl)-2-pyrrol-1-ylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-14-9-7-13(8-10-14)17(23)20-21-18(24)15-5-1-2-6-16(15)22-11-3-4-12-22/h1-12H,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGIVYWFFPLHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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